molecular formula C7H16N2O2 B1478128 3-Ethoxy-4-methoxypyrrolidin-1-amine CAS No. 2097997-52-7

3-Ethoxy-4-methoxypyrrolidin-1-amine

Cat. No. B1478128
CAS RN: 2097997-52-7
M. Wt: 160.21 g/mol
InChI Key: UKEVQSFKAFLFBA-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-methoxypyrrolidin-1-amine” is a chemical compound that belongs to the class of nitrogen heterocycles . The five-membered pyrrolidine ring, which is a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “3-Ethoxy-4-methoxypyrrolidin-1-amine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-Ethoxy-4-methoxypyrrolidin-1-amine” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in “3-Ethoxy-4-methoxypyrrolidin-1-amine” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

3-Ethoxy-4-methoxypyrrolidin-1-amine serves as a valuable intermediate in the synthesis of various chemical compounds. Its utility is demonstrated in the preparation of a wide range of derivatives, showcasing its versatility in chemical reactions. For instance, the molecule has been implicated in the creation of complex structures like 3,4-anti- and 3,4-syn-substituted aminopyrrolidines through diastereoselective conjugate addition of homochiral lithium amides, highlighting its importance in producing compounds with specific stereochemistry vital for pharmaceutical applications (Davies et al., 2007).

Enhancing Reaction Rates in Lipase-Catalyzed Processes

The chemical's role extends to facilitating enzymatic reactions, where it has been used to enhance the reaction rates in lipase-catalyzed processes. A notable example includes its application in increasing the efficiency of lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, showcasing its potential in biocatalysis and the synthesis of enantiopure amines, which are crucial for the development of active pharmaceutical ingredients (Cammenberg et al., 2006).

Role in the Synthesis of Antitumor Agents

Additionally, 3-Ethoxy-4-methoxypyrrolidin-1-amine has been employed in the synthesis of novel antitumor agents. Its incorporation into complex molecules demonstrates its significance in the development of new chemotherapeutic options. For example, it has been used in the creation of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which have shown moderate cytotoxic activity against various cancer cell lines, highlighting its potential in cancer research (Tomita et al., 2002).

Future Directions

The pyrrolidine scaffold, which is a key component of “3-Ethoxy-4-methoxypyrrolidin-1-amine”, continues to be of great interest in drug discovery . Future research may focus on exploring the pharmacophore space of pyrrolidine compounds and designing new compounds with different biological profiles .

properties

IUPAC Name

3-ethoxy-4-methoxypyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-3-11-7-5-9(8)4-6(7)10-2/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEVQSFKAFLFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxypyrrolidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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